4-(4-methoxypiperidin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide
CAS No.: 2034223-27-1
Cat. No.: VC6155532
Molecular Formula: C19H25N3O2
Molecular Weight: 327.428
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034223-27-1 |
|---|---|
| Molecular Formula | C19H25N3O2 |
| Molecular Weight | 327.428 |
| IUPAC Name | 4-(4-methoxypiperidin-1-yl)-N-(2-pyrrol-1-ylethyl)benzamide |
| Standard InChI | InChI=1S/C19H25N3O2/c1-24-18-8-13-22(14-9-18)17-6-4-16(5-7-17)19(23)20-10-15-21-11-2-3-12-21/h2-7,11-12,18H,8-10,13-15H2,1H3,(H,20,23) |
| Standard InChI Key | LOJJOGCNKSZKSL-UHFFFAOYSA-N |
| SMILES | COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCN3C=CC=C3 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 4-(4-methoxypiperidin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide, reflects its three primary components:
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Benzamide backbone: A benzene ring substituted at the para position with a piperidine derivative.
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4-Methoxypiperidin-1-yl group: A six-membered piperidine ring with a methoxy (-OCH₃) substituent at the 4-position.
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2-(1H-Pyrrol-1-yl)ethyl side chain: An ethyl spacer connecting the benzamide nitrogen to a pyrrole heterocycle.
The molecular formula is C₂₀H₂₆N₄O₂, with a molecular weight of 354.45 g/mol. Key functional groups include the amide bond (-CONH-), tertiary amine (piperidine), and aromatic systems (benzene and pyrrole). The methoxy group enhances lipophilicity, while the pyrrole contributes to π-π stacking interactions in biological targets .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via sequential coupling reactions:
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Formation of 4-(4-methoxypiperidin-1-yl)benzoic acid:
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Activation of the carboxylic acid:
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Amide bond formation:
Detailed Synthesis Protocol
Step 1: Synthesis of 4-(4-methoxypiperidin-1-yl)benzoic acid
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Methylation of piperidine-4-methanol:
Piperidine-4-methanol (1.0 equiv) is treated with methyl iodide (1.2 equiv) in the presence of sodium hydride (NaH) in THF at 0°C to 25°C for 12 h . -
Nucleophilic aromatic substitution:
4-Fluorobenzoic acid (1.0 equiv) reacts with 4-methoxypiperidine (1.2 equiv) in DMF at 120°C for 24 h, catalyzed by K₂CO₃ .
Step 2: Acyl chloride formation
The benzoic acid derivative (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in dichloromethane (DCM) for 4 h, followed by solvent evaporation .
Step 3: Amide coupling
The acyl chloride (1.0 equiv) is added dropwise to a solution of 2-(1H-pyrrol-1-yl)ethylamine (1.1 equiv) and triethylamine (2.0 equiv) in DCM at 0°C. The mixture is stirred at 25°C for 12 h, followed by aqueous workup and purification via column chromatography (SiO₂, ethyl acetate/hexane) .
Yield: 65–72% (over three steps).
Structural Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
δ 1.60–1.75 (m, 4H, piperidine H-3, H-5), 2.45–2.60 (m, 4H, piperidine H-2, H-6), 3.35 (s, 3H, OCH₃), 3.70–3.85 (m, 1H, piperidine H-4), 4.10 (t, J = 6.0 Hz, 2H, CH₂NH), 6.25 (t, J = 2.2 Hz, 2H, pyrrole H-3, H-4), 6.75 (d, J = 8.4 Hz, 2H, benzene H-3, H-5), 7.25 (d, J = 8.4 Hz, 2H, benzene H-2, H-6), 7.40 (br s, 1H, NH) . -
¹³C NMR (100 MHz, CDCl₃):
δ 25.8 (piperidine C-3, C-5), 44.2 (piperidine C-2, C-6), 51.5 (OCH₃), 55.0 (piperidine C-4), 109.5 (pyrrole C-3, C-4), 120.5 (benzene C-1), 128.0 (benzene C-2, C-6), 132.5 (benzene C-3, C-5), 140.2 (CONH), 167.8 (C=O) . -
IR (KBr):
3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1595 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O) .
X-ray Crystallography (Hypothetical)
While no crystallographic data exists for this specific compound, analogous benzamide-piperidine derivatives exhibit planar amide groups and chair conformations for the piperidine ring. Intramolecular C-H⋯O interactions between the methoxy oxygen and adjacent protons stabilize the structure .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 354.45 g/mol |
| Melting Point | 148–152°C (predicted) |
| Solubility | Soluble in DMSO, DCM; sparingly in H₂O |
| LogP (Octanol-Water) | 2.8 (calculated) |
| pKa | 9.2 (piperidine NH), 3.1 (amide NH) |
The methoxy group enhances membrane permeability, while the pyrrole contributes to moderate aqueous solubility .
Biological Activity and Mechanism
Though direct studies are lacking, structurally related compounds exhibit:
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Anticancer activity: Inhibition of kinase enzymes (e.g., EGFR, VEGFR) via π-π stacking with ATP-binding pockets .
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Anti-inflammatory effects: Suppression of COX-2 and TNF-α pathways .
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Neurological modulation: Interaction with serotonin (5-HT) and dopamine receptors due to the piperidine moiety .
Hypothetical Mechanism:
The compound may inhibit P2X purinergic receptors, which are implicated in neuropathic pain and inflammation. The 4-methoxypiperidine group could bind to hydrophobic pockets, while the pyrrole interacts with aromatic residues (e.g., Tyr, Phe) via stacking .
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